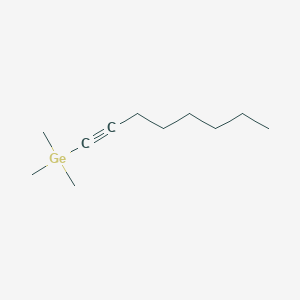

Trimethyl(oct-1-YN-1-YL)germane

Description

Trimethyl(oct-1-yn-1-yl)germane is an organogermanium compound featuring a trimethylgermyl group (-GeMe₃) bonded to an oct-1-yne moiety. This structure combines the electron-deficient nature of germanium with the linear, π-conjugated system of an alkyne, making it a versatile intermediate in synthetic chemistry.

Properties

CAS No. |

62857-79-8 |

|---|---|

Molecular Formula |

C11H22Ge |

Molecular Weight |

226.92 g/mol |

IUPAC Name |

trimethyl(oct-1-ynyl)germane |

InChI |

InChI=1S/C11H22Ge/c1-5-6-7-8-9-10-11-12(2,3)4/h5-9H2,1-4H3 |

InChI Key |

PGMFMANPRYBEKF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC#C[Ge](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(oct-1-YN-1-YL)germane typically involves the reaction of germanium tetrachloride with an appropriate organolithium or Grignard reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

Preparation of the Organolithium Reagent: The oct-1-yn-1-yl group is introduced by reacting oct-1-yne with n-butyllithium in a suitable solvent such as tetrahydrofuran (THF).

Formation of the Organogermanium Compound: The organolithium reagent is then reacted with germanium tetrachloride to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(oct-1-YN-1-YL)germane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can yield germanium hydrides or other reduced forms.

Substitution: The trimethyl and oct-1-yn-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents, nucleophiles, and electrophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while reduction can produce germane derivatives.

Scientific Research Applications

Trimethyl(oct-1-YN-1-YL)germane has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of organogermanium compounds and as a reagent in organic transformations.

Biology: Research is ongoing to explore its potential biological activities and therapeutic applications.

Medicine: The compound’s unique properties make it a candidate for drug development and delivery systems.

Industry: It is utilized in the production of advanced materials, including semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism of action of Trimethyl(oct-1-YN-1-YL)germane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Reactivity in Catalytic Reactions

- Trimethylphenylgermane (PhGeMe₃) : Exhibits high efficiency in cobalt-catalyzed arylation reactions with phenylglyoxal hydrate, yielding products like 4j, 4k, and 4l in >90% yields. This contrasts with its silicon analog, PhSiMe₃, which shows lower reactivity under identical conditions due to weaker Ge–C bond polarization enhancing electrophilicity .

Table 1: Reactivity Comparison in Cobalt-Catalyzed Arylation

| Compound | Substituent | Yield (%) | Reference |

|---|---|---|---|

| (2-Chlorophenyl)GeMe₃ | Aryl (2-Cl-C₆H₄) | 94 | |

| Trimethyl(naphthalen-1-yl)germane | Aryl (C₁₀H₇) | 92 | |

| PhSiMe₃ (Silicon Analog) | Aryl (C₆H₅) | <60 |

Photophysical Properties

- Diacylgermanes (e.g., 4a–e) : Exhibit absorption edges above 450 nm with extinction coefficients (ε) lower than tetraacylgermanes due to fewer chromophores. For example, tetra(o-toluoyl)germane has ε ~4,000 M⁻¹cm⁻¹, while diacylgermanes (two chromophores) show ε ~2,000 M⁻¹cm⁻¹ .

- However, direct data is unavailable in the evidence.

Structural and Physical Properties

- Tetrabutylgermane (C₁₆H₃₆Ge): A bulky, fully alkylated derivative with a molecular weight of 301.10 g/mol. Its non-polar structure results in low solubility in polar solvents .

- Trimethylgermanium Chloride (Me₃GeCl) : A precursor with a molecular weight of 153.15 g/mol, boiling point of 102°C, and miscibility in organic solvents like ether and THF. The chloride substituent enhances electrophilicity, making it reactive in alkylation and Grignard reagent synthesis .

Table 2: Physical Properties of Selected Organogermanes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.